molecular formula C14H14O3 B14741169 5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one CAS No. 5928-17-6

5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one

Cat. No.: B14741169
CAS No.: 5928-17-6
M. Wt: 230.26 g/mol
InChI Key: QDBNBLXDLVDZMC-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one is a chemical compound with the molecular formula C14H14O3. It belongs to the class of xanthene derivatives, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction of 2-methoxyphenol with phthalic anhydride in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired xanthene derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5928-17-6

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

5-methoxy-1,2,3,4-tetrahydroxanthen-9-one

InChI

InChI=1S/C14H14O3/c1-16-12-8-4-6-10-13(15)9-5-2-3-7-11(9)17-14(10)12/h4,6,8H,2-3,5,7H2,1H3

InChI Key

QDBNBLXDLVDZMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2=O)CCCC3

Origin of Product

United States

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